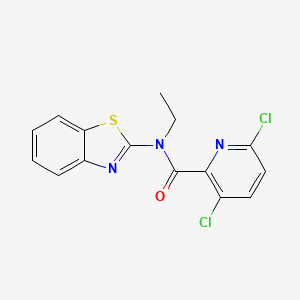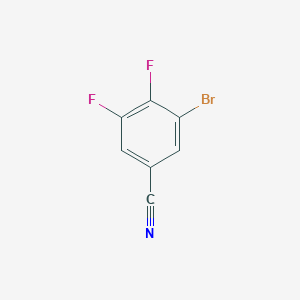
3-Bromo-4,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-difluorobenzonitrile is a compound with the CAS Number: 1349715-72-5 . It is used as a reagent in organic synthesis and as a building block for the synthesis of other molecules . The compound is solid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H2BrF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H . This indicates that the compound has a benzene ring with bromo, difluoro, and nitrile substituents .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature are often involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218 . It is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Halogen-Exchange Fluorination
One application of related compounds involves the synthesis of difluorobenzonitriles through halogen-exchange reactions. A study by Suzuki and Kimura (1992) highlights the preparation of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using potassium fluoride, showcasing a method for introducing fluorine atoms into aromatic nitriles. This process points towards applications in the synthesis of fluorinated organic compounds, which are important in the development of pharmaceuticals and agrochemicals (Suzuki & Kimura, 1992).
Herbicide Resistance
Research into herbicide resistance has led to the development of transgenic plants expressing a bacterial detoxification gene to resist bromoxynil, a related compound. Stalker et al. (1988) described the cloning of a gene from Klebsiella ozaenae that converts bromoxynil into a non-toxic metabolite, demonstrating a novel approach to enhance crop resistance to herbicides. This work opens avenues for genetic engineering in agriculture to create crops that can withstand specific herbicidal compounds, ensuring crop safety and reducing the environmental impact of herbicides (Stalker, Mcbride, & Malyj, 1988).
Environmental Degradation
The environmental degradation of halogenated aromatic nitriles, including compounds similar to 3-Bromo-4,5-difluorobenzonitrile, has been studied under various conditions. Knight et al. (2003) investigated the anaerobic biodegradability of bromoxynil, highlighting its degradation in methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This research provides insight into the environmental fate of halogenated nitriles and strategies for mitigating their impact on ecosystems (Knight, Berman, & Häggblom, 2003).
Spectroscopic Investigations
Experimental and theoretical spectroscopic investigations have been conducted on related compounds to understand their electronic structure and vibrational properties. Shajikumar and Raman (2018) performed studies on 4-Bromo-3-methylbenzonitrile, utilizing Density Functional Theory (DFT) to analyze its electronic structure and vibrational frequencies. Such research is fundamental in materials science for designing compounds with specific electronic and optical properties (Shajikumar & Raman, 2018).
Isostructural Properties
The isostructural properties of dihalo-hydroxybenzonitriles have been explored to understand their molecular arrangements in the crystalline state. Britton (2006) studied the structures of dichloro- and dibromobenzonitriles, revealing their chain-like arrangements and providing insights into the design of molecular materials with specific structural properties (Britton, 2006).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), and H319 (Causes serious eye irritation) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
3-bromo-4,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCHSUPTHPKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
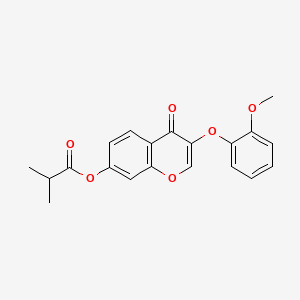
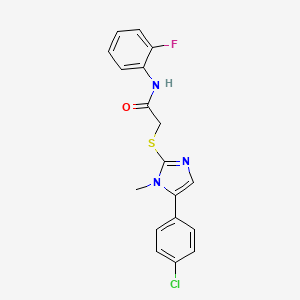
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)

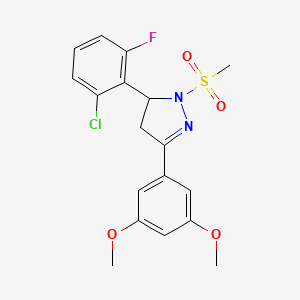
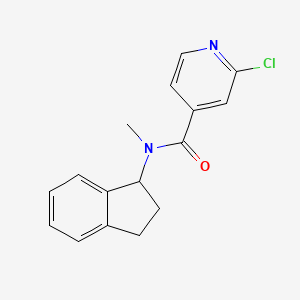
![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)
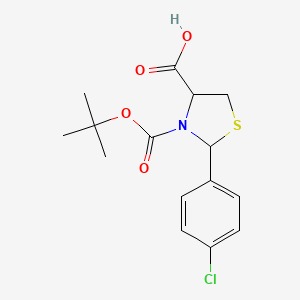
![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)
![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)

